1,3,4‑Oxadiazole Core Confers ≈10‑Fold Lower Lipophilicity (log D) Than the 1,2,4‑Oxadiazole Isomer
In a systematic comparison of matched molecular pairs, Boström and co‑workers showed that the 1,3,4‑oxadiazole isomer consistently exhibits an order‑of‑magnitude (≈ 10‑fold) reduction in distribution coefficient (log D) compared with the identically substituted 1,2,4‑oxadiazole partner [1]. For 2‑(chloromethyl)‑5‑(1,1‑difluoroethyl)‑1,3,4‑oxadiazole versus its direct regioisomer 5‑(chloromethyl)‑3‑(1,1‑difluoroethyl)‑1,2,4‑oxadiazole (CAS 1287685‑82‑8), this translates into substantially lower lipophilicity for the 1,3,4‑oxadiazole scaffold.
| Evidence Dimension | Distribution coefficient (log D) |
|---|---|
| Target Compound Data | Low log D (values for individual matched pairs not reported; consistent 1‑order‑of‑magnitude decrease versus 1,2,4‑isomer across all pairs) |
| Comparator Or Baseline | 5‑(Chloromethyl)‑3‑(1,1‑difluoroethyl)‑1,2,4‑oxadiazole (CAS 1287685‑82‑8) – higher log D by ≈ 10‑fold |
| Quantified Difference | Approximately 10‑fold (one log unit) lower log D for the 1,3,4‑oxadiazole isomer |
| Conditions | AstraZeneca matched‑pair analysis across diverse substitution patterns; data aggregated from internal compound collection (J. Med. Chem. 2012, 55, 1817‑1830) |
Why This Matters
Lower lipophilicity directly improves solubility, reduces protein binding, and lowers the risk of phospholipidosis and off‑target toxicity, making the 1,3,4‑isomer a more developable lead scaffold for both pharmaceutical and agrochemical programs.
- [1] Boström, J. et al. J. Med. Chem. 2012, 55, 1817‑1830. DOI: 10.1021/jm2013248. View Source
